REACTION_CXSMILES
|
[CH2:1]([Sn:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[OH:11][CH2:12][C:13](CO)(CO)[CH2:14]O>C1(C)C=CC=CC=1>[CH2:1]([Sn:5]1([CH2:6][CH2:7][CH2:8][CH3:9])[O:11][CH2:12][CH2:13][CH2:14][O:10]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
49.78 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Name
|
|
Quantity
|
13.615 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 26.5 hours during which it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark device
|
Type
|
DISTILLATION
|
Details
|
the mixture was dehydrated by azeotropic distillation at 130° C.
|
Type
|
WAIT
|
Details
|
After left
|
Type
|
FILTRATION
|
Details
|
the precipitated white solids were filtered
|
Type
|
TEMPERATURE
|
Details
|
The white solids were heated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 300 ml of toluene
|
Type
|
TEMPERATURE
|
Details
|
cooled gradually to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitated white solids were filtered
|
Type
|
CUSTOM
|
Details
|
The resulting white solids were dried at 60° C. for 5 hours in vaccuo
|
Duration
|
5 h
|
Reaction Time |
26.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn]1(OCCCO1)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |